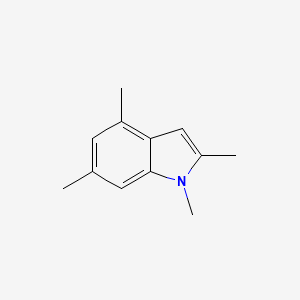

1H-Indole, 1,2,4,6-tetramethyl-

Description

Structure

3D Structure

Properties

CAS No. |

97799-86-5 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

1,2,4,6-tetramethylindole |

InChI |

InChI=1S/C12H15N/c1-8-5-9(2)11-7-10(3)13(4)12(11)6-8/h5-7H,1-4H3 |

InChI Key |

MDIFLYIDJFGJKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(N(C2=C1)C)C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Indole, 1,2,4,6 Tetramethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 1H-Indole, 1,2,4,6-tetramethyl-, providing detailed insights into its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of 1H-Indole, 1,2,4,6-tetramethyl- is distinguished by characteristic signals for both aromatic and methyl protons. The absence of a proton at the N1 position, due to methylation, simplifies the spectrum as the typical broad N-H signal is absent. nih.gov The chemical shifts of the protons are influenced by the electron-donating nature of the methyl groups.

The aromatic region is expected to display two singlets corresponding to the H5 and H7 protons, a consequence of the substitution pattern on the benzene (B151609) ring. The methyl groups at positions C2, C4, and C6 will also appear as distinct singlets in the upfield region of the spectrum. The N1-methyl group will also present as a singlet, typically at a chemical shift value influenced by the aromatic ring current.

Predicted ¹H NMR Data for 1H-Indole, 1,2,4,6-tetramethyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | ~6.3 | s |

| H5 | ~6.8 | s |

| H7 | ~7.0 | s |

| N1-CH₃ | ~3.7 | s |

| C2-CH₃ | ~2.4 | s |

| C4-CH₃ | ~2.5 | s |

Note: The predicted chemical shifts are based on known data for methylated indoles and general principles of NMR spectroscopy. Actual experimental values may vary. rsc.orglibretexts.org

The ¹³C NMR spectrum provides a complete map of the carbon skeleton of 1H-Indole, 1,2,4,6-tetramethyl-. The spectrum will feature signals for all 12 carbon atoms, with their chemical shifts being indicative of their electronic environment. The four methyl carbons will appear in the upfield region (typically 10-30 ppm). The aromatic and pyrrole (B145914) ring carbons will resonate in the downfield region (typically 100-140 ppm). The chemical shifts of the quaternary carbons (C2, C3a, C4, C6, and C7a) will be particularly informative.

Predicted ¹³C NMR Data for 1H-Indole, 1,2,4,6-tetramethyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~138 |

| C3 | ~102 |

| C3a | ~130 |

| C4 | ~132 |

| C5 | ~110 |

| C6 | ~135 |

| C7 | ~119 |

| C7a | ~128 |

| N1-CH₃ | ~31 |

| C2-CH₃ | ~13 |

| C4-CH₃ | ~21 |

Note: Predicted values are based on data from similar methylated indole (B1671886) structures. Experimental verification is required for precise assignment. rsc.orgscispace.com

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. For 1H-Indole, 1,2,4,6-tetramethyl-, COSY would primarily show correlations between the aromatic protons (if any were coupled) and would confirm the absence of coupling for the singlet aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the signals of the protonated carbons, such as C3-H3, C5-H5, and C7-H7, as well as the methyl groups to their respective carbon signals. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This experiment is critical for establishing the connectivity of the entire molecule. For instance, correlations from the N1-methyl protons to C2 and C7a would confirm the position of this methyl group. Similarly, correlations from the aromatic protons to the quaternary carbons would solidify the substitution pattern on the benzene ring. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the N1-methyl protons and the C2-methyl protons and the H7 proton, providing insights into the preferred conformation of the molecule. researchgate.net

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom. For 1H-Indole, 1,2,4,6-tetramethyl-, the nitrogen atom is part of a pyrrole-like ring and is N-methylated. The chemical shift of the nitrogen in N-methyl indoles is expected to be in a characteristic range. scispace.combohrium.com The ¹⁵N chemical shift for N-methylated indoles generally falls within the range of -130 to -160 ppm relative to nitromethane. science-and-fun.despectrabase.com This technique can be particularly useful for confirming the N-methylation and understanding the electronic effects of the substituents on the indole nitrogen. scispace.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Indole, 1,2,4,6-tetramethyl- will display characteristic absorption bands. The absence of an N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of N-substitution. beilstein-journals.org The spectrum will be dominated by C-H stretching vibrations of the aromatic and methyl groups in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations can also be observed. montclair.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring stretching modes are typically strong in the Raman spectrum. The C-C and C-N skeletal vibrations will also be observable. The selection rules for IR and Raman spectroscopy are different, meaning that some vibrations may be active in one technique and not the other, providing a more complete picture of the vibrational modes. illinois.eduamericanpharmaceuticalreview.com

Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition and confirming the molecular weight of a compound with high accuracy. For 1H-Indole, 1,2,4,6-tetramethyl-, HRMS would provide the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous determination of its molecular formula (C₁₂H₁₅N). beilstein-journals.orgnih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of substituted indoles is well-documented. Common fragmentation pathways for N-methyl indoles involve the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of HCN. The fragmentation of the benzene ring can also occur, leading to characteristic fragment ions. The specific fragmentation pattern of 1H-Indole, 1,2,4,6-tetramethyl- would be influenced by the positions of the methyl groups, providing further confirmation of the structure. nih.govnist.govnist.gov

Table of Compound Names

| Compound Name |

|---|

| 1H-Indole, 1,2,4,6-tetramethyl- |

| Indole |

| N-methyl indole |

X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights

There are no publicly available research articles or database entries detailing the single-crystal X-ray diffraction analysis of 1H-Indole, 1,2,4,6-tetramethyl-. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths, angles, or conformational details determined by this method cannot be provided.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Specific UV-Vis absorption and fluorescence spectroscopy data for 1H-Indole, 1,2,4,6-tetramethyl- have not been reported in the scientific literature. As a result, detailed research findings on its electronic transitions (e.g., absorption maxima, molar absorptivity) and photophysical properties (e.g., emission maxima, quantum yield, fluorescence lifetime) are not available for discussion or inclusion in a data table.

Computational Chemistry and Theoretical Investigations of 1h Indole, 1,2,4,6 Tetramethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of organic molecules. For 1H-Indole, 1,2,4,6-tetramethyl-, DFT calculations offer deep insights into its fundamental properties.

A significant advantage of DFT is its ability to predict spectroscopic parameters that can be directly compared with experimental data. This serves as a validation of the computational method and allows for the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in assigning the signals in experimental spectra to specific atoms within the 1H-Indole, 1,2,4,6-tetramethyl- structure.

IR Spectroscopy: The vibrational frequencies calculated using DFT correspond to the absorption bands observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as C-H stretches, C=C stretches of the aromatic system, and C-N vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. These calculations can predict the wavelength of maximum absorption (λmax) and help to understand the nature of the electronic excitations.

Table 1: Calculated Spectroscopic Parameters for 1H-Indole, 1,2,4,6-tetramethyl- (Hypothetical Data)

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | ||

| H at position 3 | 6.25 | 6.28 |

| H at position 5 | 7.10 | 7.12 |

| H at position 7 | 6.95 | 6.98 |

| ¹³C NMR (ppm) | ||

| C at position 2 | 138.5 | 138.7 |

| C at position 3 | 101.2 | 101.4 |

| IR (cm⁻¹) | ||

| N-H Stretch | 3450 | 3455 |

| C-H Stretch (Aromatic) | 3050 | 3052 |

| UV-Vis (nm) | ||

| λmax | 285 | 287 |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

For 1H-Indole, 1,2,4,6-tetramethyl-, the HOMO is typically located on the electron-rich indole (B1671886) ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, represents the region where the molecule is most likely to accept electrons in a reaction with a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies for 1H-Indole, 1,2,4,6-tetramethyl- (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving 1H-Indole, 1,2,4,6-tetramethyl-, theoretical calculations can be used to map out the potential energy surface of a reaction. This involves locating the transition states that connect reactants to products and calculating the activation energies associated with these steps. By comparing the energies of different possible pathways, researchers can determine the most likely reaction mechanism. This approach provides a level of detail that is often difficult to obtain through experimental methods alone.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods can calculate the partial charges on each atom in 1H-Indole, 1,2,4,6-tetramethyl-, revealing the polarity of different bonds.

An electrostatic potential (ESP) surface provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. For 1H-Indole, 1,2,4,6-tetramethyl-, the ESP surface would likely show a high electron density associated with the π-system of the indole ring and the nitrogen atom.

Advanced Applications in Materials Science and Chemical Synthesis

1H-Indole, 1,2,4,6-tetramethyl- as a Building Block for Complex Molecular Architectures

The structural framework of 1H-Indole, 1,2,4,6-tetramethyl- serves as a foundational component in the synthesis of larger, more complex molecules with tailored properties.

Synthesis of Polyindoles and Quaterindoles

Polyindoles, a class of conducting polymers, can be synthesized through the chemical oxidative polymerization of indole (B1671886) monomers. nih.govias.ac.in This process typically involves an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. nih.gov The resulting polyindole exhibits promising electrical and electrochemical properties, making it suitable for applications in electronic devices and sensors. researchgate.net The properties of polyindoles can be further tuned by creating nanocomposites with metal oxides, which has been shown to enhance their charge storage capabilities for potential use in supercapacitors. mdpi.com

While direct synthesis of quaterindoles from 1H-Indole, 1,2,4,6-tetramethyl- is not explicitly detailed in the provided search results, the general principles of indole chemistry suggest that oligomers like quaterindoles can be formed. The synthesis of indole trimers has been reported, which serves as a precedent for the formation of longer oligomeric chains. researchgate.net

Construction of Fused-Ring Systems

The indole nucleus is a versatile precursor for the construction of various fused-ring systems. Through reactions like cross-coupling, a variety of substituents can be introduced at different positions of the indole ring, leading to the formation of di-, tri-, and tetra-substituted indole derivatives. nih.gov These polysubstituted indoles can then serve as key intermediates in the synthesis of more complex, fused polycyclic structures. nih.gov

For instance, the synthesis of pyrroloquinazolines, a class of pentacyclic heterocyclic ring systems, has been achieved by combining the indole moiety with quinoline (B57606) and pyridazine (B1198779) nuclei. nih.gov Additionally, the reaction of indole derivatives with other heterocyclic compounds can lead to the formation of novel fused hybrids, such as indole-pyrazole systems. researchgate.netresearchgate.net

Potential in Organic Electronic Materials

The inherent electronic properties of the indole scaffold make it a promising candidate for the development of organic electronic materials, including organic semiconductors and luminescent materials. sigmaaldrich.com

Indole derivatives have been explored for their potential in organic field-effect transistors (OFETs). For example, new indolo[3,2-b]carbazole-based materials have been synthesized and characterized for their FET properties. researchgate.net Furthermore, diazapentacene derivatives, which can be synthesized from indole precursors, have been investigated as versatile organic semiconductors. researchgate.net The charge-transport properties of these materials are heavily influenced by their solid-state packing. rsc.org

Design and Synthesis of Indole-Pyrimidine Hybrid Luminescent Materials

The combination of indole and pyrimidine (B1678525) moieties within a single molecule has been shown to produce materials with significant solid-state luminescence. acs.orgnih.gov The synthesis of these indole-pyrimidine hybrids can be achieved through various synthetic routes, often involving condensation reactions. researchgate.netnih.gov

The photophysical properties of these hybrid materials are influenced by the dihedral angle between the indole and pyrimidine rings and the intermolecular interactions in the solid state. acs.orgnih.gov For example, dimerization through π–π stacking can lead to stable structures with good emission quantum yields. acs.orgnih.gov The introduction of different terminal groups allows for the modification of the luminescence behavior by altering the molecular packing. acs.org

Table 1: Photophysical Properties of Indole-Pyrimidine Hybrid Luminescent Materials

| Molecule | Dihedral Angle (Indole-Pyrimidine) | Dimerization Binding Energy (kcal/mol) | Emission Quantum Yield (Φem) in Solid State |

| Molecule 11 | 46.6° | -35.4 | 25.6% |

| Molecule 12 | 16.2° | 43.4 | - |

| Data sourced from a study on solid-state luminescent materials containing both indole and pyrimidine moieties. acs.orgnih.gov |

Use in Ligand Design and Coordination Chemistry

Indole-based ligands have been used to synthesize complexes with a range of transition metals, including zinc, copper, and silver. mdpi.compreprints.orgresearchgate.net The coordination geometry of these complexes can vary, with distorted tetrahedral environments being observed for some zinc complexes. mdpi.compreprints.org The pharmacological properties of indole derivatives can be significantly improved through complexation with metal cations, which can enhance their solubility and bioavailability. preprints.org

Development of Fluorescent Probes and Sensors Based on Indole Frameworks

The inherent fluorescence of the indole ring makes it an excellent platform for the development of fluorescent probes and sensors for the detection of various analytes. nih.govnih.govmdpi.comnih.govmdpi.com These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte.

Indole-based fluorescent probes have been designed for the detection of a variety of species, including anions like hydrogen sulfate (B86663) and metal cations like zinc. nih.govmdpi.com For instance, a simple indole-based receptor prepared through a Schiff-base reaction acts as a selective turn-on fluorescent sensor for hydrogen sulfate ions. nih.gov Similarly, an indole-based fluorescent chemosensor has been developed for the detection of Zn2+ in aqueous media. mdpi.com The design of these probes often involves incorporating specific recognition moieties that interact with the target analyte, leading to a change in the fluorescence properties of the indole core. nih.gov

Future Research Directions and Unexplored Avenues for 1h Indole, 1,2,4,6 Tetramethyl

Development of Highly Regio- and Stereoselective Synthetic Methods

The precise control over the substitution pattern on the indole (B1671886) core is paramount for fine-tuning its properties. Future research should prioritize the development of novel synthetic methods that offer high regio- and stereoselectivity for producing 1H-Indole, 1,2,4,6-tetramethyl- and its derivatives.

Current synthetic strategies for polysubstituted indoles often rely on classical methods like the Fischer, Bartoli, or Nenitzescu indole syntheses. bohrium.combeilstein-journals.org While effective, these methods can sometimes lack the desired regioselectivity and may require harsh reaction conditions. Recent advancements in metal-catalyzed cross-coupling reactions and C-H activation offer promising alternatives. bohrium.com For instance, palladium-catalyzed cascade reactions have been successfully employed for the synthesis of 2-substituted indoles. bohrium.com

Future efforts could focus on:

Directed C-H Functionalization: Employing directing groups to selectively introduce substituents at specific positions of the indole nucleus.

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of substituents, which is crucial for biological applications. nih.gov

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis of polysubstituted indoles.

A significant breakthrough would be the development of a one-pot synthesis that allows for the sequential and controlled introduction of the four methyl groups onto the indole scaffold, thereby providing a highly efficient and atom-economical route to 1H-Indole, 1,2,4,6-tetramethyl-. d-nb.info

Exploration of Novel Catalytic Systems for Functionalization

Beyond its synthesis, the selective functionalization of the 1H-Indole, 1,2,4,6-tetramethyl- core is critical for expanding its utility. The existing methyl groups can influence the reactivity of the remaining positions on the indole ring (C3, C5, and C7). Research into novel catalytic systems will be instrumental in unlocking the full potential of this scaffold.

Transition metal catalysis, particularly with palladium, rhodium, iridium, and gold, has been pivotal in the functionalization of indoles. bohrium.com Future research should explore:

Late-Stage Functionalization: Developing catalytic methods to introduce new functional groups into the pre-formed 1H-Indole, 1,2,4,6-tetramethyl- molecule. This approach is highly valuable for the rapid generation of derivative libraries for screening purposes.

Photoredox Catalysis: Harnessing the power of visible light to drive novel chemical transformations on the indole ring under mild conditions.

Biocatalysis: Employing enzymes, such as indole prenyltransferases (IPTs), to achieve highly specific and environmentally friendly functionalization. nih.gov While IPTs typically install prenyl groups, protein engineering could potentially adapt these enzymes for other types of modifications. nih.gov

The development of catalytic systems that can selectively functionalize the C3 position without disturbing the existing methyl groups would be particularly valuable, as the C3 position is often a key site for biological activity in many indole derivatives. nih.gov

In-depth Computational Studies of Excited State Dynamics and Photophysical Properties

The photophysical properties of indole and its derivatives are of great interest for applications in sensing, imaging, and organic electronics. beilstein-journals.org The substitution pattern of 1H-Indole, 1,2,4,6-tetramethyl- is expected to significantly influence its electronic structure and, consequently, its absorption and emission properties.

In-depth computational studies are crucial to understand and predict these properties. Methods such as time-dependent density functional theory (TD-DFT) can be employed to investigate the excited state dynamics. nih.govnih.govescholarship.org Key areas for future computational research include:

Mapping Potential Energy Surfaces: Elucidating the pathways of electronic relaxation and identifying any conical intersections that may lead to non-radiative decay. nih.gov

Solvent Effects: Simulating the influence of different solvent environments on the photophysical properties to guide the design of solvatochromic sensors.

Predicting Quantum Yields: Calculating fluorescence quantum yields to identify promising candidates for luminescent materials. beilstein-journals.org

These computational insights will be invaluable for the rational design of 1H-Indole, 1,2,4,6-tetramethyl- based molecules with tailored photophysical properties for specific applications. nih.govmdpi.com

Integration into Advanced Functional Materials and Nanomaterials

The unique electronic and structural features of the indole scaffold make it an attractive building block for advanced functional materials. nih.govmaterialsciencejournal.org The tetramethyl substitution in 1H-Indole, 1,2,4,6-tetramethyl- can enhance solubility and influence solid-state packing, which are critical parameters for material performance.

Future research should explore the integration of this compound into:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or as a host material, leveraging its potential for high fluorescence quantum yields. nih.gov

Organic Field-Effect Transistors (OFETs): Investigating its charge transport properties for use in organic electronics. nih.gov

Polyindole-based Nanocomposites: Using 1H-Indole, 1,2,4,6-tetramethyl- as a monomer for the synthesis of polyindoles, which have shown promise in areas such as energy storage and antimicrobial applications. materialsciencejournal.orgrsc.org The methyl groups could modulate the polymerization process and the final properties of the polymer.

Nanoparticles for Drug Delivery: Incorporating the indole derivative into nanocarriers to enhance the delivery of therapeutic agents. nih.govnih.govresearchgate.net

The table below summarizes potential applications of 1H-Indole, 1,2,4,6-tetramethyl- in advanced materials.

| Material Type | Potential Application | Key Properties to Investigate |

| Organic Electronics | OLEDs, OFETs | Photoluminescence, Charge Mobility, Film Morphology |

| Conducting Polymers | Energy Storage, Sensors | Electrical Conductivity, Redox Activity, Stability |

| Nanomaterials | Drug Delivery, Bioimaging | Biocompatibility, Loading Capacity, Fluorescence |

Design of Responsive Indole-Based Systems for Smart Chemical Applications

"Smart" materials that respond to external stimuli are at the forefront of materials science. The indole scaffold can be functionalized to create systems that change their properties in response to changes in their environment.

Future research in this area could focus on designing 1H-Indole, 1,2,4,6-tetramethyl- based systems that are responsive to:

pH: By incorporating acidic or basic functional groups, leading to changes in color or fluorescence.

Ions: Designing receptors based on the indole core for the selective detection of specific cations or anions. acs.org

Light: Developing photo-switchable systems where the properties of the molecule can be reversibly altered by irradiation with light of different wavelengths.

Biological Molecules: Creating biosensors for the detection of specific biomolecules, such as enzymes or nucleic acids. nih.gov

The development of such responsive systems would open up new possibilities for applications in areas like diagnostics, environmental monitoring, and controlled release systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.